molecular formula C10H17F2NO4 B3007706 Tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-hydroxyazetidine-1-carboxylate CAS No. 2551116-86-8

Tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B3007706
CAS No.: 2551116-86-8
M. Wt: 253.246
InChI Key: GSQUEWHZJAZKTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-hydroxyazetidine-1-carboxylate is a useful research compound. Its molecular formula is C10H17F2NO4 and its molecular weight is 253.246. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Protease Inhibition

Tert-butyl derivatives have been synthesized and evaluated for their inhibitory activity against various proteases, such as the severe acute respiratory syndrome coronavirus protease (SARS-CoV 3CLpro). For instance, a study involved the synthesis of trifluoromethyl-β-amino alcohol, which led to the creation of peptides with inhibitory action against SARS-CoV 3CLpro, demonstrating the compound's relevance in antiviral research (Sydnes et al., 2006).

Anticancer and Antimicrobial Applications

Tert-butyl derivatives have shown promising results in anticancer and antimicrobial studies. For example, novel cytotoxic 3'-(tert-butyl) 3'-dephenyl analogs of paclitaxel and docetaxel have been synthesized, displaying significant activity against melanoma cells and enhanced water solubility, suggesting their potential as more effective therapeutic agents (Ali et al., 1995).

Cardioprotective Agents

Research into cardioprotective agents has identified tert-butyl derivatives as potent inhibitors of malonyl-CoA decarboxylase, with one compound improving cardiac efficiency and function in a rat heart ischemia/reperfusion model. This suggests these compounds' utility in treating ischemic heart diseases (Cheng et al., 2006).

Antibacterial Activity

Several tert-butyl derivatives have been synthesized and screened for their antibacterial activities, showing potent action against both Gram-positive and Gram-negative bacterial strains. This includes novel derivatives that exhibited better activities than their counterparts, highlighting their potential in developing new antibacterial agents (Song et al., 2009).

Antibiotic and Antibiofilm Activity

Tert-butylphenylthiazoles with an oxadiazole linker have been developed as a new class of orally available antibiotics. These compounds not only show promise against methicillin-resistant Staphylococcus aureus but also possess the ability to eradicate biofilms, offering a dual approach to tackling bacterial infections (Kotb et al., 2019).

Properties

IUPAC Name

tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-hydroxyazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO4/c1-8(2,3)17-7(15)13-4-9(16,5-13)10(11,12)6-14/h14,16H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQUEWHZJAZKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(CO)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.